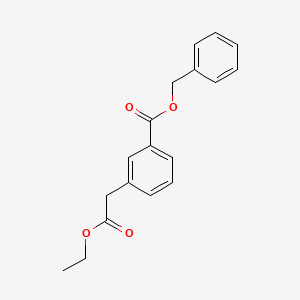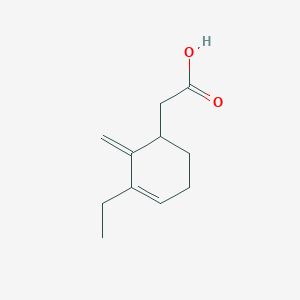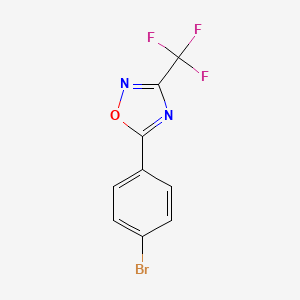
Benzyl 3-ethoxycarbonylmethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-ethoxycarbonylmethylbenzoate is an organic compound that features a benzyl group attached to a benzoate ester This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 3-ethoxycarbonylmethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-ethoxycarbonylmethylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzyl 3-ethoxycarbonylmethylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The benzyl group can participate in nucleophilic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) can lead to benzylic bromination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl bromide derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-ethoxycarbonylmethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-ethoxycarbonylmethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of benzyl alcohol and 3-ethoxycarbonylmethylbenzoic acid. The pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Similar structure but lacks the ethoxycarbonylmethyl group.
Ethyl benzoate: Contains an ethyl group instead of a benzyl group.
Methyl 3-ethoxycarbonylmethylbenzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 3-ethoxycarbonylmethylbenzoate is unique due to the presence of both a benzyl group and an ethoxycarbonylmethyl group. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in synthetic organic chemistry and various applications.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
benzyl 3-(2-ethoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(19)12-15-9-6-10-16(11-15)18(20)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
AROLOWFJFYLDSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)



![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)

![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)

![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
